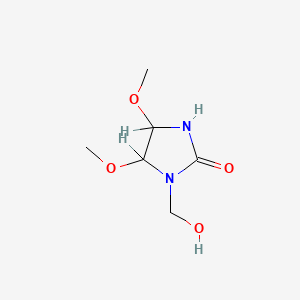

1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one

Description

Properties

CAS No. |

23706-07-2 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

1-(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O4/c1-11-4-5(12-2)8(3-9)6(10)7-4/h4-5,9H,3H2,1-2H3,(H,7,10) |

InChI Key |

RLCNRJIGKFHYRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(N(C(=O)N1)CO)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols with Carbonyl Compounds

Hydroxymethylation at Nitrogen

Methoxylation of Ring Positions 4 and 5

- Methoxy groups at C4 and C5 can be introduced via methylation of corresponding hydroxyl groups or by starting from suitably substituted precursors.

- For example, hydroxylated imidazolidinones (e.g., 4,5-dihydroxy derivatives) can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reported Preparation Method for this compound

Though direct literature on this exact compound is limited, a plausible synthesis pathway can be constructed by analogy with related compounds:

This sequence aligns with known synthetic principles for imidazolidinone derivatives and is supported by structural analogs in the literature.

Data Tables Summarizing Synthetic Parameters and Properties

Comprehensive Research Findings and Analytical Data

-

- Molecular ion peak consistent with molecular weight around 176-180 Da.

- Fragmentation patterns often show loss of methoxy or hydroxymethyl groups.

-

- Characteristic carbonyl stretch of imidazolidin-2-one ring near 1700 cm^-1.

- O-H stretches from hydroxymethyl around 3200-3500 cm^-1.

- C-O stretches from methoxy groups near 1100-1200 cm^-1.

Patents and Industrial Relevance

- Patents covering imidazolidinone derivatives with hydroxymethyl and methoxy substitutions exist, indicating potential pharmaceutical or material applications.

- Industrial production often involves scale-up of the above synthetic steps with optimization of reaction conditions for yield and purity.

Summary Table: Preparation Methods Overview

| Preparation Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Ring Formation | Cyclization | 1,2-diaminoethane + urea | Reflux, 80-120 °C | Imidazolidin-2-one core with hydroxyls |

| Methoxylation | Methylation | Methyl iodide + base | Room temp to mild heating | 4,5-dimethoxy substitution |

| Hydroxymethylation | N-alkylation | Formaldehyde, acid/base catalyst | Mild conditions, aqueous/alcoholic | Hydroxymethyl group at N1 |

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formyl or carboxyl derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development

1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one has been investigated as a prodrug in drug formulation. Prodrugs are compounds that undergo chemical conversion within the body to release the active drug. The introduction of hydroxymethyl groups has been shown to enhance the bioavailability and therapeutic efficacy of certain drugs. For instance, derivatives of this compound have demonstrated improved pharmacokinetic profiles compared to their parent compounds, leading to enhanced absorption and therapeutic effects in preclinical studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents . The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis and metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly colorectal cancer cells (Caco-2), by activating specific apoptotic pathways. The IC50 values indicate a promising potential for further development into therapeutic agents targeting cancer .

Environmental Applications

Biodegradability and Environmental Impact

this compound is expected to undergo rapid hydrolysis in the environment, leading to the formation of less harmful byproducts such as formaldehyde . This characteristic makes it a suitable candidate for use in products where environmental impact is a concern. The degradation products are generally non-persistent, which aligns with current trends towards sustainable chemistry.

Industrial Applications

Cosmetic and Personal Care Products

The compound is utilized as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of products by preventing microbial contamination. However, its use must be carefully regulated due to potential health concerns associated with formaldehyde release during degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The study highlighted that formulations containing this compound showed significantly larger inhibition zones compared to control samples without it. This suggests its potential utility in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Research

In another investigation focusing on its anticancer properties, researchers treated Caco-2 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in cell death rates compared to untreated controls, with significant activation of apoptotic markers observed through flow cytometry analysis . This positions this compound as a promising candidate for further research in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl and dimethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone core provides a stable scaffold that can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Q & A

Q. How to reconcile conflicting bioactivity data across cell-based assays?

- Methodological Answer : Differences in cell lines (e.g., HEK293 vs. HeLa), assay duration (24 vs. 48 hrs), or solvent carriers (DMSO vs. ethanol) alter bioavailability. Normalize data to internal controls (e.g., cell viability via MTT assay) and validate with orthogonal methods (e.g., Western blot for protein targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.